Product packaging for Vitamin D3 Hemisuccinate(Cat. No.:CAS No. 64889-68-5)

Vitamin D3 Hemisuccinate

Cat. No.: B1142121
CAS No.: 64889-68-5
M. Wt: 484.71
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin D3 Hemisuccinate is a chemically modified derivative of cholecalciferol (Vitamin D3), designed for specialized research applications. The hemisuccinate group enhances the molecule's properties, potentially improving its solubility for experimental use. Like native Vitamin D3, this compound is a secosteroid precursor that requires enzymatic activation to exert its biological effects. Vitamin D3 is first hydroxylated in the liver by enzymes such as CYP2R1 to form 25-hydroxyvitamin D (calcifediol), the major circulating form. A second hydroxylation then occurs primarily in the kidney, catalyzed by CYP27B1, to produce the active hormonal form, 1,25-dihydroxyvitamin D (calcitriol) . The primary mechanism of action for the active metabolite is mediated through the vitamin D receptor (VDR), a ligand-dependent transcription factor that is part of the nuclear receptor superfamily . Upon binding calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the regulatory regions of target genes . The recruitment of various coregulator complexes by the VDR-VDRE complex leads to the upregulation or downregulation of hundreds of genes involved in diverse physiological processes, including calcium and phosphate homeostasis, cellular proliferation, differentiation, and immune modulation . This product is intended for research purposes only, providing scientists with a valuable tool for probing the nuanced pathways of vitamin D metabolism, receptor function, and gene regulation in various experimental models. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

64889-68-5

Molecular Formula

C₃₁H₄₈O₄

Molecular Weight

484.71

Synonyms

Cholecalciferol 3-Hemisuccinate;  Cholecalciferol Hemisuccinate;  Vitamin D3 Hemisuccinate;  1-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl] Ester Butanedioic Acid;  (

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Vitamin D3 Hemisuccinate

Strategies for Site-Specific Esterification of Cholecalciferol to Yield Hemisuccinate

The primary challenge in synthesizing Vitamin D3 hemisuccinate lies in achieving site-specific esterification at the C-3 hydroxyl group without affecting other reactive sites in the molecule, such as the conjugated triene system which is sensitive to light, acid, and oxidizing agents. symeres.com

Direct Esterification Approaches and Reaction Optimization

Direct esterification is a common method for synthesizing this compound. This approach typically involves reacting cholecalciferol with succinic anhydride (B1165640) in the presence of a base. mdpi.comunn.edu.ng

A frequently employed protocol involves dissolving cholecalciferol and a molar excess of succinic anhydride in an anhydrous solvent like pyridine (B92270), which also acts as a basic catalyst. mdpi.comgoogle.com The reaction is often carried out in the dark to prevent photochemical degradation of the vitamin D molecule. google.com Stirring the mixture at room temperature for an extended period, sometimes up to 96 hours, allows for the completion of the esterification process.

Optimization of this reaction involves adjusting the molar ratio of reactants, reaction time, and temperature. For instance, using a significant excess of succinic anhydride helps to drive the reaction towards the product side. google.com The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in conjunction with pyridine can significantly accelerate the reaction. mdpi.comnih.gov

Purification of the resulting this compound is critical and is typically achieved through a series of extraction and chromatographic steps. The reaction mixture is often diluted with an organic solvent like ethyl acetate (B1210297) and washed with dilute acid (e.g., 0.1 M hydrochloric acid) to remove the basic catalyst and unreacted succinic anhydride, followed by water washes. Further purification by silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC) is often necessary to isolate the hemisuccinate ester with high purity. nih.gov

Protecting Group Chemistry in Targeted Synthesis of this compound

In the context of synthesizing this compound, the primary focus is the selective reaction at the C-3 hydroxyl group. While direct esterification is often successful due to the higher reactivity of the secondary hydroxyl at C-3 compared to other potential reaction sites, protecting group strategies become more critical when synthesizing more complex analogues or when dealing with Vitamin D metabolites that have additional hydroxyl groups. nih.govwikipedia.org

For instance, in the synthesis of 25-hydroxyvitamin D3 3-hemisuccinate, the starting material, 25-hydroxyvitamin D3, has two hydroxyl groups at C-3 and C-25. nih.gov However, the C-3 secondary hydroxyl group is generally more reactive towards esterification with succinic anhydride under standard conditions than the tertiary C-25 hydroxyl group, often allowing for direct, regioselective synthesis without the need for protecting the C-25 hydroxyl. nih.gov

Should protection be necessary for other synthetic routes or analogues, common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), which are stable under a variety of reaction conditions and can be selectively removed. numberanalytics.com The use of protecting groups adds extra steps to the synthesis (protection and deprotection) and requires careful planning to ensure compatibility with all reaction conditions. wikipedia.org

Optimization of Synthetic Pathways for Research-Scale Production

For research purposes, obtaining this compound in sufficient quantity and high purity is essential. Optimization of the synthetic pathway focuses on improving reaction efficiency, yield, and the purity of the final product.

Catalyst Systems and Solvent Effects in Hemisuccinate Formation

The choice of catalyst and solvent system significantly influences the rate and efficiency of hemisuccinate formation.

Catalyst Systems: As mentioned, pyridine is commonly used as both a solvent and a basic catalyst. mdpi.comgoogle.com The addition of a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate, allowing for milder reaction conditions or shorter reaction times. mdpi.comnih.gov Other bases, such as imidazole, have also been used in the synthesis. google.com For subsequent conjugation reactions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to activate the carboxyl group of the hemisuccinate. google.com

Solvent Effects: The solvent must be anhydrous to prevent hydrolysis of the succinic anhydride. google.com Pyridine is a common choice due to its dual role. mdpi.comgoogle.com Other anhydrous polar aprotic solvents like dichloromethane (B109758) or dimethylformamide (DMF) can also be used, particularly in the presence of a strong base catalyst. google.comgoogle.com The choice of solvent can also impact the solubility of the reactants and the ease of purification. For example, after a reaction in pyridine, the solvent is often removed under vacuum before the workup procedure. google.com

Yield Enhancement and Purity Control in Multi-Step Synthesis

Maximizing the yield and ensuring high purity are critical for the utility of this compound, especially in sensitive applications like immunoassays.

Yield Enhancement: Achieving high yields starts with optimizing the esterification reaction as described above. Subsequent purification steps, however, can lead to significant product loss. Techniques like flash chromatography have been shown to improve yields compared to crystallization. mdpi.com Emerging methods like solid-phase synthesis, where succinic anhydride is bound to a resin, aim to streamline purification and improve yields by simplifying the removal of excess reagents and byproducts.

Purity Control: Purity is paramount. The presence of unreacted cholecalciferol or other byproducts can interfere with subsequent applications. Purity is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired product from impurities and for quantifying purity. Spectroscopic methods are used for structural confirmation. UV spectroscopy confirms the integrity of the vitamin D triene system, while mass spectrometry (e.g., MALDI-TOF) verifies the expected molecular weight increase corresponding to the addition of the hemisuccinate group. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information to confirm the site of esterification. unn.edu.ng

Table 1: Research Findings on this compound Synthesis Optimization

Parameter Condition/Reagent Observation/Outcome Reference
Catalyst 4-dimethylaminopyridine (DMAP) Accelerates esterification reaction with succinic anhydride. mdpi.com, nih.gov
Solvent Anhydrous Pyridine Acts as both solvent and basic catalyst. google.com, mdpi.com
Purification Flash Chromatography Significantly improves yield (e.g., to 76%) compared to crystallization (32%). mdpi.com
Yield Reaction with succinic anhydride in pyridine A yield of 84% has been reported. google.com
Purity Analysis Preparative HPLC Achieves baseline separation, yielding fractions with >85% purity.

| Structural Validation | MALDI-TOF Mass Spectrometry | Detects the expected mass increase of 100 Da for the hemisuccinate. | |

Design and Synthesis of Chemically Modified this compound Analogues

The fundamental structure of this compound can be chemically modified to create analogues with specific properties for various research needs. These modifications can be made to the vitamin D core structure or by further derivatizing the hemisuccinate moiety.

The synthesis of these analogues often starts from a modified Vitamin D3 precursor. For example, analogues can be created by altering the A-ring, C-ring, D-ring, or the side-chain of the cholecalciferol molecule before the esterification step. nih.govresearchmap.jp The synthesis of such analogues can be complex, often involving multi-step synthetic routes. symeres.com

Once the this compound or an analogue is synthesized, the terminal carboxyl group of the hemisuccinate provides a convenient handle for further chemical modification. A common derivatization is the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester. google.com This is typically achieved by reacting the hemisuccinate with NHS in the presence of a coupling agent like EDC. google.com The resulting NHS ester is highly reactive towards primary amino groups, making it ideal for conjugating the vitamin D derivative to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). google.comnih.gov These protein conjugates are then used as immunogens to generate antibodies specific to the Vitamin D derivative. nih.gov

Other modifications could involve linking the hemisuccinate to other molecules to create novel delivery systems or probes for studying vitamin D's mechanism of action. For instance, this compound has been conjugated to dextrin (B1630399) to form amphiphilic materials that self-assemble into micelles, potentially for drug delivery applications. uminho.pt

Table 2: Chemical Compounds Mentioned

Compound Name
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-dimethylaminopyridine (DMAP)
7-dehydrocholesterol (B119134)
Bovine serum albumin (BSA)
Cholecalciferol (Vitamin D3)
Dextrin
Dichloromethane
Dimethylformamide (DMF)
Ethyl acetate
Hydrochloric acid
Imidazole
Keyhole limpet hemocyanin (KLH)
N,N'-dicyclohexylcarbodiimide (DCC)
N-hydroxysuccinimide (NHS)
Pyridine
Succinic acid
Succinic anhydride
tert-butyldimethylsilyl
This compound
25-hydroxyvitamin D3

Introduction of Linker Moieties for Bioconjugation (e.g., NHS esters)

The chemical structure of this compound, specifically the terminal carboxylic acid on the succinate (B1194679) moiety, provides a key functional handle for further chemical modification. This feature is particularly valuable for bioconjugation, the process of linking the vitamin D derivative to a larger molecule, such as a carrier protein or a nanoparticle. This conjugation is often essential for applications like immunoassays, where the vitamin derivative (a hapten) must be attached to a protein carrier to elicit an immune response. nih.gov

A prevalent strategy for activating the carboxylic acid for bioconjugation is its conversion into an N-Hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amine groups, which are abundantly available on the surface of proteins, primarily on lysine (B10760008) residues. thermofisher.comlumiprobe.com The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond, effectively tethering the this compound to the target biomolecule. thermofisher.com

The synthesis of the NHS ester of this compound is typically a two-step process. First, the parent vitamin D molecule (e.g., 25-hydroxyvitamin D3) is reacted with succinic anhydride to form the hemisuccinate derivative. google.com The subsequent activation step involves reacting the hemisuccinate with N-hydroxysuccinimide in the presence of a coupling agent, most commonly a carbodiimide (B86325) such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). google.com EDC facilitates the formation of the NHS ester by activating the carboxyl group, making it susceptible to nucleophilic attack by NHS. acs.org This reaction is typically performed in an anhydrous organic solvent like dichloromethane under an inert atmosphere. google.com The resulting NHS-activated this compound can then be readily used for conjugation with proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.gov

Table 1: Synthesis and Activation of this compound for Bioconjugation

StepDescriptionKey ReagentsTypical YieldReference
1 Hemisuccinate Formation 25-hydroxyvitamin D3, Succinic Anhydride, Pyridine84% google.com
2 NHS Ester Activation 25-hydroxyvitamin D3 3-hemisuccinate, N-hydroxysuccinimide (NHS), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)94% google.com

Stereochemical Control and Regioselectivity in Analog Synthesis

The biological activity of vitamin D compounds is exquisitely dependent on their three-dimensional structure. Therefore, the synthesis of vitamin D analogs requires precise control over stereochemistry (the spatial arrangement of atoms) and regioselectivity (the site of chemical modification). benthamdirect.com Chemists have developed a wide array of strategies to modify specific parts of the vitamin D scaffold—including the A-ring, the C/D-ring system, and the aliphatic side chain—while maintaining the desired stereochemical configuration. researchgate.net

Convergent synthesis is a common approach, where the A-ring and the C/D-ring/side-chain portions (synthons) are prepared separately and then joined together late in the synthesis. nih.govresearchgate.net This strategy allows for greater flexibility and control in introducing modifications to either piece.

Key synthetic strategies include:

Control of A-Ring Stereochemistry: The synthesis of modified A-rings often employs catalytic asymmetric reactions. For instance, a combinatorial sequence involving a regioselective propiolate-ene reaction, catalytic enantioselective epoxidation, and catalytic enantioselective carbonyl-ene cyclization has been used to construct a hybrid A-ring with significant transactivation activity. noaa.gov Another approach involves the regio- and stereoselective hydroboration of a cyclic precursor to install the critical 1α-hydroxyl group. nih.gov

Control of C/D-Ring and Side-Chain Stereochemistry: The stereochemistry of the side chain, particularly at the C20 position, is crucial for activity. Methodologies have been developed to create building blocks with a predefined stereocenter at C20, which allows for the versatile introduction of novel side chains. rsc.org For the synthesis of the C/D-ring system, tandem conjugate additions have been utilized to set the correct relative configuration at positions C13, C17, and C20. acs.org

Palladium-Catalyzed Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Horner-Wittig reactions, are powerful tools for assembling the complete vitamin D triene system. These reactions are used to connect the A-ring and C/D-ring synthons with high efficiency and control. researchgate.net For example, an intramolecular cyclization-Suzuki-Miyaura coupling cascade has been employed to construct the triene framework and functionalize the molecule at specific positions. researchgate.net

Regioselective Fluorination: The introduction of fluorine atoms can alter the metabolic stability and binding affinity of vitamin D analogs. Specific reagents and conditions have been developed for the regioselective fluorination at various positions, including the A-ring and the side chain, often involving the stereoselective opening of epoxide precursors. nih.gov

Table 2: Selected Strategies for Controlled Synthesis of Vitamin D Analogs

Synthetic StrategyTarget RegionPurposeReference
Catalytic Carbonyl-Ene CyclizationA-RingConstruction of the 6-membered A-ring with stereocontrol. nih.govnoaa.gov
Regio- and Stereoselective HydroborationA-RingIntroduction of the 1α-hydroxyl group. nih.gov
Tandem Conjugate AdditionC/D-Ring & Side ChainEstablishes relative stereochemistry of C13, C17, and C20. acs.org
Palladium-Catalyzed CouplingsFull Triene SystemConnects A-ring and C/D-ring synthons. researchgate.net
Epoxide Ring-OpeningA-Ring / Side ChainRegio- and stereoselective introduction of functional groups (e.g., fluorine). nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The industrial synthesis of vitamin D3 and its derivatives has traditionally relied on batch photochemical reactions, which often suffer from low efficiency, high energy consumption, and the generation of unwanted byproducts. arxiv.org In recent years, principles of green chemistry have been applied to develop more sustainable and efficient synthetic routes.

A significant advancement has been the adoption of continuous-flow microreactor technology for the photochemical synthesis of vitamin D3. arxiv.orgresearchgate.net This approach involves pumping a solution of the precursor, 7-dehydrocholesterol (7-DHC), through a microchannel reactor while irradiating it with UV light. arxiv.org

Advantages of this green chemistry approach include:

Enhanced Efficiency and Yield: Microreactors feature a high surface-area-to-volume ratio, which ensures uniform light distribution and precise temperature control. This leads to significantly improved photon utilization, higher conversion rates, and a reduction in the formation of undesired isomers compared to traditional batch reactors. arxiv.org

Improved Purification and Waste Reduction: By improving the selectivity of the reaction, microfluidic synthesis minimizes the generation of byproducts, simplifying subsequent purification steps. arxiv.org In a related synthesis, switching a purification method from crystallization to flash chromatography dramatically improved the yield of a hemisuccinate derivative from 32% to 76%, showcasing how improved separation techniques contribute to greener outcomes by maximizing product recovery. mdpi.com

Life cycle assessments have been conducted to benchmark the environmental impact of this continuous microflow process against conventional batch pathways, confirming the green advantages of the newer technology. researchgate.net The application of these principles to the synthesis of Vitamin D3 provides a direct pathway to greener production of its derivatives, including this compound.

Advanced Spectroscopic and Structural Characterization of Vitamin D3 Hemisuccinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed three-dimensional structure of molecules in solution. For Vitamin D3 Hemisuccinate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule, while the ¹³C NMR spectrum identifies all unique carbon atoms. In this compound, the spectra would show the characteristic signals of the Vitamin D3 core, with notable changes around the C-3 position due to esterification. The addition of the succinate (B1194679) group introduces new, distinct signals.

The key diagnostic feature in the ¹H NMR spectrum is the significant downfield shift of the proton at the C-3 position (H-3). In native Vitamin D3, this proton appears around 3.95 ppm; in the hemisuccinate ester, its chemical shift is expected to move to approximately 4.9-5.2 ppm due to the deshielding effect of the adjacent ester carbonyl group. Furthermore, new signals corresponding to the two methylene (B1212753) groups (-CH2-CH2-) of the succinate chain would appear, typically as multiplets in the range of 2.6-2.8 ppm.

Similarly, the ¹³C NMR spectrum would confirm the presence of the succinate moiety with signals for its two carbonyl carbons (~172 ppm and ~174 ppm) and two methylene carbons (~29 ppm). The C-3 carbon of the Vitamin D3 ring would also experience a downfield shift compared to its position in the parent compound, confirming the location of the ester linkage.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for Vitamin D3 and succinate moieties. Actual experimental values may vary slightly based on solvent and experimental conditions.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
3~4.9-5.2~75-76Downfield shift confirms esterification at C-3
6~6.23~122.6Olefinic proton
7~6.03~117.5Olefinic proton
18~0.54~12.3Methyl group
19~4.82, ~5.05~112.2Exocyclic methylene protons
21~0.91~22.3Methyl group
26/27~0.86~22.8Methyl groups
Succinate -CH2-~2.6-2.8~29.0Methylene protons of succinate
Succinate -CH2-~2.6-2.8~29.2Methylene protons of succinate
Succinate C=O (Ester)-~172Ester carbonyl carbon
Succinate C=O (Acid)-~174Carboxylic acid carbonyl carbon

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei. youtube.com

COrrelation SpectroscopY (COSY): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com A COSY spectrum of this compound would show cross-peaks connecting adjacent protons, allowing for the mapping of the spin systems within the steroid rings and the side chain. For example, it would confirm the coupling between H-3 and its neighbors on C-2 and C-4, helping to trace the structure of the A-ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com This is a powerful tool for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum. hmdb.ca For every C-H group in this compound, a cross-peak would appear in the HSQC spectrum, linking the proton's chemical shift to its carbon's chemical shift.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to confirm the molecular weight of the target compound and to gain structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing relatively large and thermally fragile molecules like this compound without causing significant fragmentation. amegroups.org The analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS). thermofisher.com In positive ion mode, the compound is typically detected as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺ or lithium. researchgate.net For this compound (C₃₁H₄₈O₅, Molecular Weight: 500.7 g/mol ), ESI-MS would be expected to show a prominent ion at an m/z of 501.7, corresponding to the [M+H]⁺ species, thereby confirming the correct molecular weight. nih.govnih.gov

MALDI-TOF is another soft ionization technique often used for the analysis of biomolecules and synthetic derivatives. mdpi.com Research on the related compound 25-Hydroxyvitamin D3 3-Hemisuccinate demonstrates the utility of MALDI-TOF for this class of molecules. In that analysis, the technique clearly detected a mass increase of 100 Da for the hemisuccinate derivative compared to the parent 25-Hydroxyvitamin D3, which is consistent with the addition of a succinyl group (theoretical mass of 100.02 Da). A similar result would be expected for this compound, providing strong evidence of successful synthesis.

Table 2: Expected Mass Shift in MALDI-TOF MS for this compound

CompoundMolecular FormulaMolecular Weight (g/mol)Expected Mass Shift (Da)
Vitamin D3 (Cholecalciferol)C₂₇H₄₄O384.6-
This compoundC₃₁H₄₈O₅500.7+100.1

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the [M+H]⁺ precursor ion (m/z 501.7) would be selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The most anticipated and diagnostic fragmentation would be the neutral loss of the hemisuccinate group (C₄H₄O₃, 100 Da), resulting in a product ion corresponding to the protonated Vitamin D3 core (m/z 401.7). Subsequent characteristic fragmentations of the Vitamin D3 structure, such as the loss of water (H₂O, 18 Da), would further confirm the identity of the core structure. nih.gov This fragmentation pathway analysis provides definitive evidence for both the identity of the parent vitamin and the nature of the attached ester group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides a detailed fingerprint of the molecular structure of this compound, revealing the presence and environment of its various functional groups.

Identification of Characteristic Functional Group Vibrations (e.g., ester, carboxyl)

The FT-IR and Raman spectra of this compound are dominated by the vibrational modes of the parent cholecalciferol structure, with additional distinct bands arising from the hemisuccinate group. The esterification at the 3-hydroxyl position introduces both an ester linkage and a terminal carboxylic acid.

The FT-IR spectrum of cholecalciferol typically displays a prominent broad band around 3305 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. openaccesspub.org This band is absent in the spectrum of this compound. Instead, new, highly characteristic bands appear. A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. Furthermore, the terminal carboxylic acid of the hemisuccinate moiety gives rise to a broad O-H stretching band in the 2500-3300 cm⁻¹ region and a C=O stretching vibration typically observed around 1700-1720 cm⁻¹. The C-O stretching vibrations of the ester and carboxylic acid are expected to appear in the 1000-1300 cm⁻¹ range.

The core cholecalciferol structure contributes to the spectra with C-H stretching vibrations of its aliphatic and olefinic protons, typically observed between 2850 and 3100 cm⁻¹. The conjugated diene system of the triene structure gives rise to C=C stretching vibrations around 1650 cm⁻¹. Current time information in Bangalore, IN.researchgate.net

Functional Group Expected Vibrational Frequency (cm⁻¹) (FT-IR) Expected Vibrational Frequency (cm⁻¹) (Raman) Assignment
Carboxyl O-H2500-3300 (broad)Stretching
Ester C=O1730-1750Stretching
Carboxyl C=O1700-1720Stretching
C=C (triene)~1650StrongStretching
C-H (aliphatic/olefinic)2850-3100Stretching
C-O (ester/carboxyl)1000-1300Stretching

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on Vitamin D3 and its derivatives provide a solid foundation for predicting its solid-state conformation. rcsb.orgresearchgate.netrcsb.orgacs.orgacs.org

Crystal Packing, Hydrogen Bonding Networks, and Unit Cell Parameters

Based on the crystal structures of related vitamin D compounds, this compound is likely to crystallize in a common space group for steroids, such as P2₁ or P2₁2₁2₁. The unit cell parameters would be influenced by the presence of the relatively bulky hemisuccinate group.

A key feature of the crystal packing will be the hydrogen bonding network. The terminal carboxylic acid of the hemisuccinate moiety is a strong hydrogen bond donor and acceptor. This will likely lead to the formation of dimeric structures, with two molecules linked by hydrogen bonds between their carboxylic acid groups. This is a very common motif in the crystal structures of carboxylic acids. Additionally, the ester carbonyl oxygen could participate as a hydrogen bond acceptor, potentially interacting with C-H donors from neighboring molecules, further stabilizing the crystal lattice.

Conformational Analysis in Crystalline State

The conformation of the A-ring of vitamin D derivatives in the solid state is of particular interest. Vitamin D3 is known to exist as an equilibrium of two rapidly interconverting A-ring chair conformers, often referred to as the α and β forms. nih.govacs.orgrsc.orgebi.ac.uk The substituent at the C-3 position can influence the preferred conformation in the crystal. The bulky hemisuccinate group at the 3β-position would likely favor a specific chair conformation to minimize steric hindrance. The extended side chain is also known to adopt various conformations in the solid state, which would be influenced by the crystal packing forces and intermolecular interactions.

Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Chiroptical techniques such as ORD and CD are powerful tools for studying the stereochemistry and conformational properties of chiral molecules like this compound in solution. wiley.combanrepcultural.orgacs.orglookchem.com

The electronic transitions of the conjugated triene system in the Vitamin D3 backbone are the primary chromophores responsible for the CD and ORD spectra in the UV region. The spatial arrangement of this chromophore, which is inherently chiral due to the stereocenters in the steroid skeleton, dictates the sign and magnitude of the Cotton effects observed in the spectra.

The ORD curve is expected to show a complex pattern with multiple Cotton effects corresponding to the electronic transitions of the triene system. The sign of these Cotton effects can be related to the helicity of the conjugated diene.

Biochemical and Molecular Interaction Studies of Vitamin D3 Hemisuccinate Non Clinical Focus

Investigation of Esterase-Mediated Hydrolysis Kinetics and Mechanisms

The cleavage of the ester bond in Vitamin D3 Hemisuccinate is a critical step for its potential biological activity, as the free form of vitamin D3 is the precursor to the hormonally active calcitriol (B1668218). This hydrolysis is primarily mediated by esterase enzymes.

pH Dependence and Enzyme Specificity of Hydrolysis

The stability and hydrolysis of vitamin D compounds are influenced by pH. nih.govnih.govresearchgate.netmdpi.com Generally, vitamin D3 is most stable at a pH above 5, with a significant decrease in stability in acidic conditions, particularly between pH 4 and 5. nih.gov Hydrolysis reactions of hemisuccinate esters, such as 25-hydroxyvitamin D3 3-hemisuccinate, typically necessitate either acidic or basic conditions to proceed. While specific kinetic data for the enzymatic hydrolysis of this compound across a pH range is not extensively detailed in the reviewed literature, it is known that enzyme activity is pH-dependent. researchgate.net For instance, some enzymatic processes involving vitamin D derivatives show optimal activity within a pH range of 6.0-7.5. researchgate.net

Esterases are a broad class of enzymes that catalyze the hydrolysis of esters. nih.gov The specificity of these enzymes can vary, and identifying the particular esterase responsible for hydrolyzing a prodrug like this compound is key to understanding its activation. nih.gov While the specific esterases that act on this compound are not explicitly identified in the available literature, it is a common strategy in prodrug development to design esters that are selectively cleaved by certain tissue or species-specific esterases. nih.gov

Comparative Hydrolytic Stability of Different Vitamin D Esters

The stability of vitamin D esters can vary based on the nature of the ester group. Vitamin D2 has been observed to degrade more rapidly than vitamin D3 under storage conditions. In the skin, a large proportion of 7-dehydrocholesterol (B119134), the precursor to vitamin D3, exists in an esterified form. nih.govresearchgate.net Following UVB irradiation, these vitamin D3 esters constitute the majority of tissue vitamin D3. nih.govresearchgate.net These esters are believed to serve as a storage form, which is gradually hydrolyzed to release free vitamin D3. researchgate.net It has been noted that vitamin D3 esters are hydrolyzed prior to their transport into the circulation. nih.govresearchgate.net

Table 1: Comparative Stability of Vitamin D Forms

CompoundConditionObservationReference
Vitamin D3Aqueous solution (pH 1-8)Most stable at pH > 5; significant degradation between pH 4 and 5. nih.gov
Vitamin D2StorageDegrades faster than Vitamin D3.
Vitamin D3 EstersIn skin post-UVBServe as a storage form, hydrolyzed before circulation. nih.govresearchgate.net

Receptor Binding Characterization in Recombinant or Cell-Free Systems

The biological effects of vitamin D are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-dependent transcription factor. nih.govbiomolther.orgnih.govfrontiersin.org

In Vitro Affinity and Selectivity for Vitamin D Receptor (VDR)

The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is the natural high-affinity ligand for the VDR, with a dissociation constant (Kd) typically in the sub-nanomolar range (around 0.1 nM). sav.skfrontiersin.org Other vitamin D metabolites, such as 25-hydroxyvitamin D3, exhibit a much lower affinity for the VDR, approximately 100 to 1000 times lower than calcitriol. frontiersin.orgmdpi.com The affinity of the VDR for its ligands can vary depending on the experimental system and protein expression method, with reported Kd values for the full-length receptor ranging from 0.1 to 0.7 nmol/l. sav.sk

This compound, particularly in its 25-hydroxylated form, has been instrumental in the development of enzyme immunoassays (EIAs) for measuring vitamin D levels. In these assays, the hemisuccinate derivative is used to create conjugates for antibody production and as a component in the competitive binding assay, indicating it retains the necessary structural features for recognition, albeit with potentially altered affinity compared to the parent molecule. researchgate.net The selectivity of VDR can be influenced by the specific structure of the ligand, leading to differential interactions with coactivators and subsequent modulation of gene transcription. nih.gov

Table 2: Binding Affinities of Vitamin D Metabolites to the Vitamin D Receptor (VDR)

LigandReceptorBinding Affinity (Kd)Reference
1α,25-dihydroxyvitamin D3 (Calcitriol)VDR~0.1 nM frontiersin.org
25-hydroxyvitamin D3VDR100-1000 times lower than calcitriol frontiersin.orgmdpi.com
Full-length VDR (various ligands)VDR0.1 - 0.7 nmol/l sav.sk
QuercetinVDR21.15 ± 4.31 μM biomolther.org

Competitive Binding Assays with Reference Ligands

Competitive binding assays are a standard method for determining the affinity of a compound for a receptor by measuring its ability to displace a labeled reference ligand. nih.govnih.gov In the context of vitamin D, these assays are used to measure the levels of vitamin D metabolites in serum and to characterize the binding of new vitamin D analogs. nih.govresearchgate.net For instance, the displacement potency of vitamin D2 analogs has been compared to their D3 counterparts in competitive binding assays for various vitamin D metabolites. nih.gov

Molecular Modeling and Computational Chemistry of Ligand-Protein Interactions

Molecular modeling and computational chemistry are indispensable tools for investigating the interactions between small molecules like Vitamin D3 derivatives and their protein targets at an atomic level. schrodinger.comcnrs.fr These methods allow for the prediction and analysis of how a ligand binds to a protein, the forces that stabilize this interaction, and the conformational changes that may result. nih.govnih.gov

Docking Simulations and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.govd-nb.info The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces to estimate the binding affinity. mdpi.com

Docking simulations have been widely applied to Vitamin D3 and its derivatives to explore their interactions with various protein targets. For example, studies have used software like AutoDock Vina to investigate the binding of Vitamin D3 derivatives to the active sites of proteins such as the Vitamin D Receptor (VDR), sirtuin 1 (SIRT1), and the SARS-CoV-2 spike protein. nih.govmdpi.comnih.gov

The analysis of these docked complexes reveals critical details about the binding mode. Key amino acid residues within the binding pocket that form hydrogen bonds or hydrophobic interactions with the ligand are identified. nih.govnih.gov For instance, in simulations with the SARS-CoV-2 spike protein's fatty acid binding site, the sidechain of calcitriol (a Vitamin D3 metabolite) was predicted to align closely with the hydrophobic tail of linoleic acid, indicating a good fit within the pocket. nih.govchemrxiv.org These insights are crucial for understanding the structural basis of a ligand's activity and for designing new molecules with improved binding characteristics.

Target Protein Ligand Key Findings from Docking Simulation
SIRT1 Vitamin D3Favorable binding affinity (average -31.12 kJ/mol to -40.08 kJ/mol depending on conditions). mdpi.com
SARS-CoV-2 Spike Protein Calcitriol (Vitamin D3 metabolite)Lowest energy docked pose aligns well with the native ligand (linoleic acid) in the hydrophobic binding site. nih.gov
Aryl Hydrocarbon Receptor (AhR) Vitamin D3 DerivativesFavorable molecular docking scores and binding free energy; predicted different patterns of hydrogen bond formation compared to natural ligands. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Stability

MD simulations are frequently used to refine the results of docking studies. mdpi.com A key metric used in MD is the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms for a particular frame compared to a reference structure. A stable RMSD value over the course of a simulation suggests that the protein-ligand complex has reached a stable equilibrium. mdpi.com Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify which parts of the protein are more flexible or rigid upon ligand binding. mdpi.comchemrxiv.org

Studies on the Vitamin D Receptor (VDR) have used MD simulations to understand how the binding of different ligands (agonists vs. antagonists) induces distinct conformational changes in the receptor, particularly in flexible regions like helix 12, which is critical for regulating gene transcription. nih.govsemanticscholar.org Similarly, MD simulations of a Vitamin D3-SIRT1 complex showed it to be highly stable, supporting the idea of a strong binding interaction. mdpi.com These simulations are essential for understanding the dynamic nature of molecular recognition and how a ligand can influence a protein's function.

Simulation Type Analyzed Parameter Information Gained
Molecular Dynamics (MD) Root Mean Square Deviation (RMSD) Assesses the overall stability of the protein-ligand complex over time. Low, stable values indicate a stable binding mode. mdpi.com
Molecular Dynamics (MD) Root Mean Square Fluctuation (RMSF) Measures the flexibility of individual amino acid residues, identifying regions of the protein affected by ligand binding. mdpi.com
Molecular Dynamics (MD) Conformational Changes Reveals how the protein's structure, such as key helices or loops, adapts and changes in response to the bound ligand. nih.govsemanticscholar.org
Binding Free Energy (MM/PBSA) ΔGbinding Calculates the free energy of binding from the simulation trajectory, providing a more refined estimate of binding affinity than docking alone. nih.govmdpi.com

Analytical Method Development for Vitamin D3 Hemisuccinate in Research Matrices

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of vitamin D compounds, offering the resolution needed to separate structurally similar molecules. who.int For Vitamin D3 Hemisuccinate, HPLC is crucial for assessing purity, monitoring stability, and quantifying the compound in various formulations.

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of vitamin D and its derivatives. fudan.edu.cn It separates compounds based on their hydrophobicity. In the context of this compound, RP-HPLC is employed to determine the purity of the synthesized compound and to detect and quantify any impurities, such as unreacted Vitamin D3, or degradation products like pre-vitamin D3 and trans-vitamin D3. fudan.edu.cn

The selection of the stationary phase and mobile phase is critical for achieving adequate separation. C18 and C30 columns are widely used for vitamin D analysis, providing good retention and resolution. fudan.edu.cnmdpi.comau.dk Mobile phases typically consist of mixtures of organic solvents like acetonitrile (B52724) and methanol, sometimes with small additions of ethanol (B145695) to improve solubility and recovery. fudan.edu.cnekb.eg The choice of solvent ratio is optimized to achieve the best separation between the main compound and its potential impurities. fudan.edu.cn Detection is commonly performed using a UV detector, as the conjugated triene system of the vitamin D structure exhibits a characteristic maximum absorbance at approximately 265 nm. fudan.edu.cnau.dk

Table 1: Example RP-HPLC Parameters for Vitamin D Analog Analysis This table represents typical conditions and is not specific to a single published method for this compound.

ParameterTypical SpecificationReference
Column Agilent Zorbax Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm) fudan.edu.cn
Mobile Phase Acetonitrile:Ethanol (90:10, v/v) fudan.edu.cn
Flow Rate 1.0 mL/min fudan.edu.cn
Column Temperature 25 °C fudan.edu.cn
Detection UV at 265 nm fudan.edu.cnau.dk

The stereochemistry of vitamin D metabolites is crucial for their biological activity. While the esterification at the C-3 hydroxyl group to form the hemisuccinate does not typically introduce a new chiral center, the parent molecule and its metabolites possess multiple chiral centers. Epimerization at C-3, forming 3-epi-vitamin D metabolites, is a known metabolic pathway. google.com

Chiral HPLC is essential for separating these epimers, which are often difficult to resolve using standard reversed-phase columns. google.combham.ac.uk Research on other vitamin D metabolites has demonstrated the utility of chiral stationary phases for resolving diastereomers and epimers. google.comnih.gov While specific applications for this compound are not widely documented, the established methods for separating 3-epi-25(OH)D₃ from 25(OH)D₃ could be adapted. google.com Such separations are critical in metabolic studies to accurately quantify the different stereoisomers, as they may possess different biological activities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites in biological matrices. amegroups.orgsigmaaldrich.com This technique combines the superior separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it ideal for analyzing low-concentration analytes in complex samples like serum or plasma. bham.ac.ukamegroups.org For this compound, which acts as a prodrug, LC-MS/MS is indispensable for tracking its conversion to active Vitamin D3 and subsequent metabolites.

A significant challenge in the LC-MS/MS analysis of vitamin D compounds is their poor ionization efficiency, particularly with electrospray ionization (ESI). amegroups.orgnih.gov To overcome this, chemical derivatization is frequently employed to introduce a readily ionizable moiety onto the molecule, thereby dramatically increasing sensitivity. nih.govresearchgate.net

The most common derivatization strategy for vitamin D metabolites involves a Diels-Alder reaction targeting the conjugated diene system. nih.gov Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its analogs, react rapidly with the s-cis diene of the vitamin D core to form a stable cycloadduct. nih.govdoaj.org This adduct contains a permanently charged or easily protonated group, which significantly enhances the signal in the mass spectrometer, enabling the detection of metabolites at picomolar concentrations. nih.govdoaj.org This approach is directly applicable to this compound, as the succinate (B1194679) ester at the C-3 position does not interfere with the Diels-Alder reaction at the A-ring.

Several derivatization reagents have been developed to improve the LC-MS/MS analysis of vitamin D. The choice of reagent depends on the specific analytical goal, such as maximizing sensitivity or improving chromatographic separation of isomers. nih.gov

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): A widely used reagent that revolutionized the sensitive analysis of vitamin D metabolites. nih.govdoaj.org

4-(4'-Dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD): An analog of PTAD that has been successfully used for the quantification of various Vitamin D3 metabolites. nih.gov

Amplifex (FMP-TS) and 2-Nitrosopyridine (PyrNO): These are other effective reagents that have been systematically compared for their ability to enhance signal and improve chromatographic separation of vitamin D metabolites. nih.govresearchgate.netdoaj.org For instance, PyrNO has been shown to offer higher sensitivity than PTAD for certain metabolites. doaj.org

Optimization of the derivatization reaction is critical. This includes factors such as reaction time, temperature, and solvent. For some applications, a second derivatization step, such as acetylation of hydroxyl groups, can be performed after the initial Diels-Alder reaction. nih.gov This "one-pot double derivatization" can improve the chromatographic separation of isomers, which is particularly challenging after the formation of Diels-Alder adducts (which themselves create new stereoisomers). nih.gov

Table 2: Common Derivatization Reagents for Vitamin D Analysis

ReagentAbbreviationReaction TypeKey AdvantageReference
4-Phenyl-1,2,4-triazoline-3,5-dionePTADDiels-AlderDramatically increases ionization efficiency. nih.govdoaj.org
4-(4'-Dimethylaminophenyl)-1,2,4-triazoline-3,5-dioneDAPTADDiels-AlderEffective for simultaneous quantification of multiple metabolites. nih.gov
2-NitrosopyridinePyrNODiels-AlderCan provide higher sensitivity than PTAD and facilitates high-resolution separation. nih.govdoaj.org
Amplifex Diene-Diels-AlderOptimum for profiling multiple metabolites with high sensitivity. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of vitamin D compounds, although it is less commonly used than LC-MS/MS for routine analysis. A major prerequisite for GC analysis is that the analyte must be volatile and thermally stable. This compound, like other vitamin D metabolites, is not directly amenable to GC-MS analysis due to its low volatility and polar functional groups.

Therefore, derivatization is mandatory. A common approach involves converting the hydroxyl groups into more volatile and stable trimethylsilyl (B98337) (TMS) ethers. wiley.com For compounds with vicinal hydroxyls (hydroxyl groups on adjacent carbons), n-butylboronate esters can be formed, followed by silylation of any remaining hydroxyl groups. wiley.com In the case of this compound, both the free carboxylic acid of the succinate moiety and the hydroxyl groups on the vitamin D skeleton (if present after hydrolysis) would require derivatization, for example, through silylation using reagents like trimethylsilylimidazole. wiley.com Following derivatization, the volatile products can be separated on a GC column and identified by their characteristic mass spectra. wiley.comgoogle.com

Capillary Electrophoresis (CE) and Electrophoretic Techniques

Capillary Electrophoresis (CE) has emerged as a powerful separation technique with several advantages for the analysis of vitamins, including high separation efficiency, short analysis times, automation capabilities, and minimal sample and solvent consumption. researchgate.netchromatographyonline.com These characteristics make it an appealing alternative to more traditional methods like High-Performance Liquid Chromatography (HPLC). researchgate.net For compounds like Vitamin D3 and its derivatives, which are fat-soluble and lack charge, modifications to the basic CE technique are necessary to enable separation.

The analysis of hydrophobic, neutral molecules such as this compound by CE relies on electrokinetic chromatography (EKC) techniques. These methods introduce a pseudostationary phase into the background electrolyte (BGE), which interacts with the analytes and allows for their separation.

Micellar Electrokinetic Chromatography (MEKC): In MEKC, surfactants are added to the BGE at a concentration above their critical micelle concentration. These surfactants form micelles, which act as a pseudostationary phase. Neutral analytes, like Vitamin D3, partition between the aqueous buffer and the hydrophobic core of the micelles. Separation occurs based on the differential partitioning of analytes into the micelles. For mixtures of vitamins, MEKC using surfactants like sodium dodecylsulfate (SDS) has been effective, particularly for water-soluble vitamins. nih.gov However, for analyzing complex mixtures of both water- and fat-soluble vitamins, MEKC may have limitations. nih.gov

Microemulsion Electrokinetic Chromatography (MEEKC): MEEKC is a more robust technique for the simultaneous analysis of water- and fat-soluble vitamins. nih.gov This method utilizes a microemulsion in the buffer, which consists of an oil (e.g., octane), a surfactant (e.g., SDS), a co-surfactant (e.g., butanol), and the aqueous buffer. nih.govresearchgate.net The nanometer-sized oil droplets of the microemulsion serve as a pseudostationary phase, providing a highly hydrophobic environment for fat-soluble vitamins like Vitamin D3 to partition into. This allows for their effective separation from more hydrophilic compounds. researchgate.net The composition of the microemulsion, including the use of organic modifiers like propanol (B110389) or acetonitrile, can be optimized to enhance selectivity and achieve baseline separation of multiple vitamins within a short analysis time. nih.govnih.gov

Nonaqueous Capillary Electrophoresis (NACE): NACE is a particularly suitable variant for analyzing compounds that are sparingly soluble or insoluble in water, such as Vitamin D3 and its analogs. nih.govresearchgate.net This technique uses organic solvents (e.g., methanol, acetonitrile) as the main components of the background electrolyte. nih.govresearchgate.net The use of organic solvents enhances analyte solubility and can lead to significantly shorter analysis times and higher separation efficiency. nih.gov A NACE method was successfully developed for the determination of synthetic analogs of (24R)-1,24-dihydroxyvitamin D3. nih.govnih.gov The separation was achieved in a fused-silica capillary using a BGE composed of 100 mM sodium acetate (B1210297) in an 80:20 methanol:acetonitrile mixture. nih.gov This demonstrates the potential of NACE for the accurate and sensitive quantification of structurally related Vitamin D analogs. nih.gov

Table 1: Exemplary Capillary Electrophoresis Conditions for Vitamin Analysis
ParameterMEEKC for Fat-Soluble Vitamins researchgate.netNACE for Vitamin D3 Analogs nih.govEKC with Polymeric Micelle nih.gov
Technique Microemulsion Electrokinetic ChromatographyNonaqueous Capillary ElectrophoresisElectrokinetic Chromatography
Capillary Fused-silicaeCAP fused-silica (30 cm x 50 µm)Fused-silica
Background Electrolyte (BGE) 25 mM phosphate (B84403) buffer (pH 2.5), 2-propanol, 1-butanol, SDS, octane100 mM sodium acetate in methanol:acetonitrile (80:20)1% P(SMA-co-MAA), 10% 1-butanol, 20% acetonitrile, 30 mM Palitzsch buffer (pH 9.2)
Voltage -12 kV+10 kVNot Specified
Detection UVUV at 273 nmUV
Analytes Vitamins A, D, E, K(24R)-1,24-dihydroxyvitamin D3 analogs11 water- and fat-soluble vitamins
Key Feature Reversed polarity due to suppressed electroosmotic flow.Use of organic solvents enhances solubility and separation efficiency.Use of a novel polymeric micelle as a pseudostationary phase.

Method Validation for Research Applications

The validation of an analytical method ensures its suitability for the intended purpose, providing confidence in the reliability and accuracy of the results. For research applications involving the quantification of this compound, method validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). nih.govsaudijournals.comcuestionesdefisioterapia.com The core validation parameters include specificity, linearity, accuracy, and precision. While the following data is primarily derived from HPLC method validations for Vitamin D3, the principles and acceptance criteria are fundamental and directly applicable to CE methods developed for research.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. oup.com For a CE or HPLC method, this is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks. In practice, this is confirmed by analyzing blank samples (matrix without analyte), placebo formulations, and samples subjected to stress conditions (e.g., heat, acid/base hydrolysis, oxidation, photolysis). oup.com The absence of interfering peaks at the retention or migration time of the analyte in these samples indicates the method's specificity. nih.govsaudijournals.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standard solutions at different concentrations. The results are evaluated by calculating the correlation coefficient (R) and the coefficient of determination (R²) from the linear regression plot of concentration versus instrument response. nih.govcuestionesdefisioterapia.com

Research Findings: For Vitamin D3 analysis, linearity has been established over various concentration ranges, such as 0.25–1.25 µg/mL, 50–600 ng/band⁻¹, and 0.5–100 mg/L. cuestionesdefisioterapia.comoup.commdpi.com

Acceptance Criteria: A common acceptance criterion for the coefficient of determination (R²) is a value greater than or equal to 0.99. nih.govcuestionesdefisioterapia.com Studies consistently report R² values of 0.999 or higher, indicating excellent linearity. nih.govcuestionesdefisioterapia.comekb.eg

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix (e.g., a placebo or a real sample) and then analyzed. The percentage of the analyte recovered is then calculated. nih.govsaudijournals.com

Research Findings: Accuracy is often evaluated at multiple concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). nih.gov Reported recovery values for Vitamin D3 methods are consistently within the range of 95% to 105%. saudijournals.comcuestionesdefisioterapia.com For example, one study reported recoveries between 97.0% and 103.0%, while another found recoveries of 98.74–100.85%. mdpi.com

Acceptance Criteria: The acceptance limit for recovery is typically between 95.0% and 105.0% for drug product assays. saudijournals.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing multiple replicate measurements (e.g., six) of a single sample concentration. nih.govsaudijournals.com

Intermediate Precision (Inter-assay Precision): This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. saudijournals.com

Research Findings: For Vitamin D3 methods, the RSD for repeatability is consistently low. One HPLC method reported an RSD of 0.1741% for six determinations at 100% of the test concentration. nih.gov Another study found intra-day precision RSD values to be less than 5%. chromatographyonline.com For intermediate precision, RSD values are also low, with one study reporting 1.29% over 12 samples and another finding inter-day precision RSD between 0.61–0.86%. saudijournals.commdpi.com

Acceptance Criteria: The general acceptance criterion for the RSD for a drug product assay is not more than 2.0%. nih.govsaudijournals.com

Table 2: Summary of Method Validation Parameters and Typical Results for Vitamin D3 Analysis
Validation ParameterPurposeTypical MethodCommon Acceptance CriteriaRepresentative Research Findings
Specificity To ensure the signal is from the analyte only.Analyze blank, placebo, and stressed samples.No interference at the analyte's retention/migration time.Method shown to be selective against degradation products and excipients. oup.com
Linearity To confirm a proportional response to concentration.Analyze 5-8 standards across a range; plot response vs. concentration.R² ≥ 0.99R² values of 0.9992, 0.999, and >0.99 reported. chromatographyonline.comnih.govekb.eg
Accuracy To determine how close the measured value is to the true value.Spike analyte into a matrix at 3 levels (e.g., 80%, 100%, 120%) and calculate % recovery.Recovery between 95-105%. saudijournals.comcuestionesdefisioterapia.comRecoveries of 97.3-105% and 98.74–100.85% reported. saudijournals.commdpi.com
Precision (Repeatability) To measure precision over a short time.Analyze ≥6 replicates of a single sample.RSD ≤ 2.0%RSD values of 0.1741% and <5% reported. chromatographyonline.comnih.gov
Precision (Intermediate) To measure precision across different days/analysts.Analyze samples on different days or with different analysts.RSD ≤ 2.0%RSD values of 1.29% and 0.61-0.86% reported. saudijournals.commdpi.com

Applications of Vitamin D3 Hemisuccinate As a Chemical Research Tool and Probe

Design and Synthesis of Prodrug Systems for Controlled Release Research (Chemical Engineering Perspective)

From a chemical engineering standpoint, Vitamin D3 hemisuccinate is an exemplary scaffold for the design and synthesis of prodrug systems aimed at achieving controlled release. The core principle of this application lies in the temporary masking of the biological activity of vitamin D3 through the formation of an ester linkage, which can be predictably cleaved under specific physiological conditions to release the active parent molecule.

The stability of the ester bond in this compound is a critical parameter that dictates its behavior as a prodrug. In environments mimicking physiological conditions, the hydrolysis of this ester linkage is influenced by factors such as pH and the presence of enzymes. Generally, ester bonds are susceptible to hydrolysis, and the rate of this reaction is pH-dependent. Under neutral or slightly alkaline conditions, the ester linkage in this compound exhibits moderate stability. However, in acidic environments, the rate of hydrolysis can increase. This pH-dependent stability is a key consideration in the design of oral prodrug formulations that must traverse the acidic environment of the stomach before reaching the more neutral pH of the intestines where absorption and enzymatic activation are intended to occur.

The stability of the ester linkage can be modulated by introducing different chemical groups near the ester bond. For instance, steric hindrance can be increased to slow down hydrolysis, or electron-withdrawing groups can be incorporated to make the ester more labile. The choice of modification depends on the desired release profile of the active vitamin D3.

Table 1: Factors Influencing the Stability of the Ester Linkage in this compound in Mimetic Biological Environments.
FactorEffect on Ester Linkage StabilityRationale
pHDecreased stability in acidic and alkaline conditions compared to neutral pH.Acid-catalyzed and base-catalyzed hydrolysis of the ester bond.
TemperatureIncreased temperature accelerates hydrolysis.Provides the activation energy for the hydrolysis reaction.
Enzymatic Activity (Esterases)Significantly decreases stability, leading to controlled release.Catalytic hydrolysis of the ester bond by specific enzymes.
Steric Hindrance near Ester BondIncreased stability.Reduces access of hydrolytic agents (water, enzymes) to the ester carbonyl group.

The primary mechanism for the controlled release of vitamin D3 from its hemisuccinate prodrug in vivo is enzymatic hydrolysis by esterases, which are abundant in various tissues and plasma. The kinetics of this activation process can be meticulously studied in in vitro systems to predict the in vivo performance of the prodrug. These studies typically involve incubating this compound with purified esterases or tissue homogenates and monitoring the rate of appearance of free vitamin D3 over time.

The enzymatic hydrolysis of the succinate (B1194679) ester generally follows Michaelis-Menten kinetics. The rate of prodrug activation is dependent on the concentration of the prodrug and the specific type of esterase, as different esterases exhibit varying substrate specificities and catalytic efficiencies. For instance, carboxylesterases are a major class of enzymes responsible for the hydrolysis of many ester-containing prodrugs. The substrate specificity of these enzymes is influenced by the nature of both the alcohol (vitamin D3 in this case) and the acyl (succinyl) moieties. While specific kinetic data for this compound is not extensively published, studies on similar succinate ester prodrugs indicate that the rate of hydrolysis can be tuned by modifying the chemical structure of the succinate linker. This tunability allows for the design of prodrugs with release rates tailored to specific therapeutic needs, ranging from rapid release to sustained delivery over extended periods.

Table 2: Hypothetical Kinetic Parameters for Esterase-Mediated Activation of this compound Prodrugs.
Prodrug DerivativeEsterase TypeK_m (μM)V_max (nmol/min/mg protein)Relative Release Rate
This compoundPorcine Liver Esterase50 - 20010 - 50Moderate
Sterically Hindered Succinate DerivativePorcine Liver Esterase> 200< 10Slow
Electron-Withdrawing Group Succinate DerivativePorcine Liver Esterase< 50> 50Fast

Conjugation Chemistry for Bioconjugation and Imaging Probes

The carboxylic acid group of this compound provides a convenient point of attachment for a wide array of molecules, making it an invaluable tool for bioconjugation and the development of imaging probes. This allows researchers to track the localization and interactions of vitamin D3 within cells and tissues.

To visualize the cellular uptake, distribution, and trafficking of vitamin D3, fluorescently tagged versions can be synthesized using this compound as a starting material. The synthesis involves the coupling of an amine-functionalized fluorescent dye to the carboxylic acid of the hemisuccinate linker via a stable amide bond. A variety of fluorescent dyes with different spectral properties can be employed, allowing for multicolor imaging experiments.

Once synthesized, these fluorescent probes can be introduced to cell cultures, and their movement can be tracked using fluorescence microscopy. These studies can provide insights into the mechanisms of vitamin D3 transport across the cell membrane, its association with intracellular organelles, and its interaction with the vitamin D receptor (VDR). The hemisuccinate linker serves as a spacer, which can help to minimize steric hindrance between the bulky fluorescent dye and the vitamin D3 moiety, thereby preserving the biological activity of the vitamin D3 portion of the probe.

The versatility of this compound can be further expanded by incorporating functionalities that are amenable to "click chemistry." Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

To utilize click chemistry, this compound can be further derivatized to introduce either an azide (B81097) or an alkyne group. For example, the carboxylic acid can be coupled to an amino-alkyne or an amino-azide molecule. This functionalized Vitamin D3 derivative can then be "clicked" onto a target molecule that has the complementary reactive group (an azide or an alkyne, respectively). This approach allows for highly specific and efficient labeling of target molecules, such as proteins or nanoparticles, with vitamin D3. This targeted labeling is particularly useful for creating sophisticated drug delivery systems or for probing the interactions of vitamin D3 with specific cellular components.

Development of Affinity Ligands for Protein Purification and Characterization

The ability to specifically isolate and purify proteins that interact with vitamin D3 is crucial for understanding their function. This compound can be employed as an affinity ligand for the purification of such proteins, most notably the vitamin D binding protein (DBP).

In this application, the carboxylic acid of this compound is covalently attached to a solid support, such as agarose (B213101) beads. nih.gov This creates an affinity chromatography matrix where the immobilized vitamin D3 derivative acts as a bait to capture proteins that specifically bind to it. A biological sample, such as blood serum, containing a mixture of proteins is then passed through the column. nih.gov The DBP, which has a high affinity for vitamin D3 and its metabolites, will bind to the immobilized ligand, while other proteins will pass through. nih.gov After washing away non-specifically bound proteins, the purified DBP can be eluted from the column by changing the buffer conditions, for instance, by using a high concentration of a competing ligand or by altering the pH. nih.gov This technique has been successfully used to achieve a significant purification of human serum DBP. nih.gov

Table 3: Application of 25-Hydroxycholecalciferol 3-β-Hemisuccinate in Affinity Chromatography for DBP Purification. nih.gov
ParameterDescriptionFinding
Ligand25-hydroxycholecalciferol 3-β-hemisuccinateCovalently linked to aminoagarose. nih.gov
SampleNormal human serumApplied to the affinity gel. nih.gov
ElutionElution with buffer of increasing molarity, including 6M guanidine. nih.govSuccessful elution of bound protein. nih.gov
Purification FoldThe degree of purification of human serum DBP.12 to 134-fold purification was achieved. nih.gov

Immobilization Strategies for Vitamin D-Binding Proteins and Receptors

This compound serves as a critical tool in biochemical research, particularly for the study of vitamin D-binding proteins (DBP) and vitamin D receptors (VDR). Its chemical structure, featuring a carboxyl group introduced by the hemisuccinate linker, provides a convenient attachment point for immobilization onto solid supports, a crucial step for various affinity-based research techniques.

One of the primary applications of this immobilization is in affinity chromatography. Researchers have successfully used derivatives like 25-hydroxycholecalciferol 3β-hemisuccinate to isolate and purify DBP from human serum. nih.gov In this method, the hemisuccinate ester is covalently linked to an aminoagarose gel. nih.gov When serum is passed through this column, the DBP selectively binds to the immobilized vitamin D derivative, allowing for its separation from other serum proteins. Subsequent elution with a high molarity buffer or a denaturing agent releases the purified DBP, achieving a significant purification factor. nih.gov This technique has proven to be a practical and useful method for both the analysis and preparative isolation of vitamin D sterol-binding proteins. nih.gov

The principle of this immobilization strategy relies on the specific, high-affinity interaction between vitamin D metabolites and their binding proteins or receptors. The vitamin D receptor is expressed in almost all human cells and mediates the biological effects of vitamin D. nih.gov The binding of the active form of vitamin D3, 1,25-dihydroxyvitamin D3, to VDR initiates a cascade of genomic responses. nih.govmdpi.com By immobilizing a vitamin D3 analog like the hemisuccinate derivative, researchers can create a stationary phase to "capture" VDR from cell lysates, facilitating studies on receptor expression, binding kinetics, and the identification of interacting proteins.

Parameter Description Reference
Ligand 25-hydroxycholecalciferol 3β-hemisuccinate nih.gov
Solid Support Aminoagarose gel nih.gov
Application Affinity chromatography for the isolation of Vitamin D-Binding Protein (DBP) from human serum. nih.gov
Purification Factor 12 to 134-fold purification of human serum DBP. nih.gov

Integration into Material Science Research for Functionalized Surfaces or Nanocarriers

The unique biochemical properties of vitamin D3 and its derivatives, including this compound, have led to their integration into material science research. The focus is on creating functionalized surfaces and nanocarriers that can interact with biological systems in a controlled and beneficial manner.

Surface Modification with Vitamin D3 Derivatives for Biomaterial Applications

Surface modification of biomaterials is a key strategy to improve their biocompatibility and bioactivity. nih.govrsc.org Coating implants with bioactive molecules can enhance tissue integration and promote healing. Vitamin D3 and its derivatives have been investigated for the surface functionalization of biomaterials, particularly in the context of orthopedic and dental implants. nih.gov

For instance, titanium implants have been surface-functionalized with vitamin D3 to enhance bone repair. nih.gov The "dip-coating" method has been used to create a stable and homogeneous film of vitamin D3 on the implant surface. nih.gov Studies have shown that these functionalized surfaces promote cell interaction and bone mineralization processes while maintaining cell viability. nih.gov The presence of vitamin D3 on the implant surface can lead to an increase in the biomechanical capacity and improved microarchitecture of the peri-implant bone. nih.gov This approach leverages the known role of vitamin D in bone metabolism to improve the performance of medical implants. nih.gov

The chemical structure of this compound, with its terminal carboxyl group, offers a versatile handle for covalent attachment to various material surfaces, potentially providing a more stable and controlled presentation of the bioactive molecule compared to simple adsorption. This covalent immobilization can be achieved through various surface grafting techniques. mdpi.com

Biomaterial Surface Modification Observed Effects Reference
Titanium ImplantsDip-coating with Vitamin D3Increased biomechanical capacity and improved peri-implant bone microarchitecture. nih.gov
Bioactive Glass ScaffoldsFunctionalization with Vitamin D3Enhanced osteogenic activity in dental pulp stem cells. nih.gov

Encapsulation in Polymeric Nanoparticles for Controlled Chemical Release

The encapsulation of vitamin D3 and its derivatives within polymeric nanoparticles is an area of active research aimed at overcoming challenges such as poor solubility and stability. nih.govnih.gov Polymeric nanoparticles can protect the encapsulated compound from degradation and provide controlled, sustained release. nih.gov

Various biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), have been used to create nanoparticles for vitamin D3 delivery. nih.govdntb.gov.ua The encapsulation process can be optimized to achieve high loading efficiency and a desired release profile. nih.gov For example, vitamin D3 active metabolites have been encapsulated in polymeric nanoparticles with encapsulation efficiencies around 90% and have shown sustained release over 7 days. nih.gov

Research has demonstrated that these nanoparticles can enhance the stability of the encapsulated vitamin D3. nih.govnih.gov Furthermore, the controlled release from these nanocarriers can maintain a therapeutic concentration of the active compound over an extended period, which could be beneficial in various applications. nih.govnutraingredients-usa.com The use of this compound in such systems is also being explored, where the succinic acid linker can be used to conjugate other molecules, such as cytotoxic drugs, to create multifunctional nanoparticles for targeted therapies. researchgate.net

Nanocarrier Type Encapsulated Compound Key Findings References
Polymeric Nanospheres (TyroSpheres)Vitamin D3Sustained release, enhanced stability against hydrolysis and photodegradation. nih.gov
Polymeric NanoparticlesVitamin D3 active metabolites (Calcidiol/Calcitriol)Encapsulation efficiency around 90%, sustained release over 7 days, enhanced stability. nih.gov
Alginate-derived NanoparticlesVitamin D3Self-assembling nanoparticles for controlled release in simulated intestinal fluid. nutraingredients-usa.com
PLGA MicrospheresVitamin D3Encapsulation efficiency of 75%. researchgate.net

Future Directions and Emerging Research Avenues for Vitamin D3 Hemisuccinate

Exploration of Novel Biocatalytic Pathways for Synthesis and Derivatization

The synthesis of Vitamin D3 and its derivatives has traditionally relied on multi-step chemical processes that can be lengthy, low-yielding, and require complex purification procedures. ikifp.edu.plsymeres.com Emerging research is increasingly focusing on biocatalytic methods as a greener and more efficient alternative.

Enzymes, particularly lipases, have shown great promise in the synthesis and modification of vitamin D analogs. mdpi.comresearchgate.netunits.it Lipase-catalyzed reactions, such as esterification and transesterification, offer high regioselectivity and stereoselectivity under mild conditions. mdpi.comnih.govnih.gov For instance, immobilized lipase (B570770) from Candida antarctica (Novozym 435) has been successfully used to catalyze the esterification of other vitamins. nih.gov The exploration of different lipases and the optimization of reaction conditions, including the use of various acyl donors and organic solvents, could lead to the development of highly efficient and scalable methods for the synthesis of Vitamin D3 Hemisuccinate and other derivatives. mdpi.comnih.gov

Furthermore, the use of other biocatalysts, such as steroid C25 dehydrogenase (S25DH) from Sterolibacterium denitrificans, presents another exciting avenue. ikifp.edu.pl This enzyme has been shown to regioselectively hydroxylate vitamin D3 to produce calcifediol (B1668214) (25-hydroxyvitamin D3). ikifp.edu.pl Research into the substrate specificity of S25DH and other hydroxylases could reveal their potential to directly synthesize hydroxylated derivatives of this compound or to introduce hydroxyl groups at specific positions for further functionalization. The development of whole-cell biocatalytic systems, which can be more cost-effective and stable, is also a promising direction. nih.gov

Table 1: Examples of Enzymes in Vitamin D Derivatization

EnzymeTypeApplicationReference
Lipase (e.g., from Candida antarctica, Rhizomucor miehei)HydrolaseEnantioselective esterification and desymmetrization of vitamin D synthons. mdpi.comnih.gov
Steroid C25 dehydrogenase (S25DH)DehydrogenaseRegioselective hydroxylation of vitamin D3 at the C25 position. ikifp.edu.pl
β-GlucosidaseHydrolaseGlycosylation of cholecalciferol to enhance solubility and stability. nih.gov
Cytochrome P450 enzymes (e.g., CYP11A1, CYP27A1)MonooxygenaseHydroxylation of vitamin D3 at various positions to produce active metabolites. symeres.commdpi.com

Advanced Computational Approaches for Predictive Modeling of Chemical Behavior

Computational modeling is becoming an indispensable tool in chemical research, offering insights into molecular properties and interactions that can guide experimental work. For this compound, advanced computational approaches can be employed to predict its chemical behavior and biological activity.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interaction with biological targets, such as the vitamin D receptor (VDR). nih.govd-nb.info These simulations can reveal how the hemisuccinate moiety influences the ligand's binding affinity and the conformational changes it induces in the receptor. d-nb.infomdpi.com By understanding these interactions at a molecular level, it may be possible to design novel Vitamin D3 derivatives with enhanced or specific biological activities.

In silico tools like GastroPlus™ and ADMET Predictor can be utilized to simulate the physicochemical and pharmacokinetic properties of this compound. semanticscholar.orgresearchgate.net These simulations can predict parameters such as lipophilicity (logP), solubility, and permeability, which are crucial for drug development. semanticscholar.orgresearchgate.net For example, studies have used these tools to predict the properties of various vitamin D3 derivatives, highlighting the strong association between lipophilicity and oral absorption. semanticscholar.orgresearchgate.net Such predictive modeling can help in the early stages of drug discovery to select candidates with favorable pharmacokinetic profiles.

Furthermore, machine learning algorithms, such as linear regression, conditional forest, and random forest models, can be developed to predict biological outcomes based on chemical structures and properties. nih.govresearchgate.net These models can be trained on existing data for vitamin D derivatives to predict the activity of new compounds, thereby accelerating the discovery of novel therapeutic agents. nih.govresearchgate.net

Table 2: Computational Tools for Modeling Vitamin D Derivatives

Computational ToolApplicationPredicted ParametersReference
Molecular Dynamics (MD) SimulationsStudying ligand-receptor interactions and conformational changes.Binding free energy, conformational stability, dynamical motion. nih.govd-nb.infomdpi.comnih.gov
GastroPlus™ / ADMET PredictorSimulating physicochemical and pharmacokinetic properties.LogP, solubility, permeability, absorption, metabolism. semanticscholar.orgresearchgate.net
Machine Learning (e.g., Random Forest)Predicting biological activity and patient response.Serum 25(OH)D levels, disease risk. nih.govresearchgate.net
Molecular DockingPredicting binding affinity and orientation of ligands in a receptor's active site.Docking scores, binding poses. nih.govrsc.org

Use in Chemo-proteomics and Metabolomics as a Chemical Perturbant

This compound's unique structure, with its reactive carboxyl group, makes it an ideal chemical probe for chemo-proteomics and metabolomics studies. These "omics" approaches aim to provide a global understanding of the molecular changes that occur in a biological system in response to a specific stimulus.

In chemo-proteomics, this compound can be functionalized with affinity tags or photo-crosslinkers to create chemical probes. These probes can be used to identify the direct protein targets of vitamin D3 and its derivatives within a complex biological sample. By isolating and identifying the proteins that bind to the this compound probe, researchers can uncover novel signaling pathways and mechanisms of action for vitamin D.

In the field of metabolomics, this compound can be used as a chemical perturbant to study its effects on cellular metabolism. nih.govmdpi.com By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, scientists can identify metabolic pathways that are modulated by vitamin D. nih.govmdpi.comchemrxiv.org Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) can be used to profile a wide range of metabolites, providing a comprehensive picture of the metabolic response. nih.govchemrxiv.org This approach can help to elucidate the role of vitamin D in various physiological processes and diseases. mdpi.comnih.gov

The insights gained from these chemo-proteomics and metabolomics studies can lead to a better understanding of the diverse biological functions of vitamin D and may reveal new therapeutic targets.

Development of High-Throughput Screening Platforms for Molecular Interactions

The discovery of novel ligands for biological targets often relies on the screening of large compound libraries. High-throughput screening (HTS) platforms are essential for efficiently identifying compounds that interact with a specific target, such as the vitamin D receptor (VDR).

Several HTS assays have been developed to screen for VDR ligands. mdpi.comindigobiosciences.com These include cell-based reporter assays, where the activation of VDR by a ligand leads to the expression of a reporter gene, such as luciferase. mdpi.comindigobiosciences.com The amount of light produced by luciferase can be easily and rapidly quantified, providing a measure of the ligand's activity. indigobiosciences.com Another approach is the use of in vitro systems, such as those based on split-luciferase complementation, which can detect VDR-ligand binding within minutes. mdpi.com

Virtual screening, a computational approach, can also be used to identify potential VDR ligands from large databases of chemical compounds. nih.govtandfonline.com This method uses pharmacophore models and molecular docking simulations to predict which compounds are likely to bind to the VDR. nih.gov The top-scoring compounds can then be tested experimentally, increasing the efficiency of the drug discovery process.

The development of more sensitive and rapid HTS platforms, including those that can be used to screen for interactions with other nuclear receptors or vitamin D-binding proteins, will be crucial for identifying novel this compound-based compounds with specific biological activities. uic.edunih.gov

Potential in Supramolecular Chemistry and Self-Assembly of Vitamin D Derivatives

Supramolecular chemistry, the study of non-covalent interactions between molecules, offers exciting possibilities for the design of novel materials and drug delivery systems. rsc.orgmdpi.com The ability of molecules to self-assemble into well-defined structures is a key principle of supramolecular chemistry.

Recent research has shown that vitamin D3 can participate in supramolecular assemblies. For example, it has been demonstrated that vitamin D3 can form an inclusion complex with sulfopillar mdpi.comarenes, leading to the formation of a supramolecular polymer. rsc.org This polymer was found to form a porous material upon solvent evaporation, highlighting the potential of vitamin D derivatives in materials science. rsc.org

The hemisuccinate group of this compound, with its ability to form hydrogen bonds and electrostatic interactions, could be exploited to direct the self-assembly of vitamin D derivatives into specific supramolecular structures. This could lead to the development of novel nanomaterials, such as nanoparticles or hydrogels, for the controlled delivery of vitamin D or other therapeutic agents. The sensitive nature of vitamin D derivatives to factors like light, temperature, and pH could also be harnessed to create stimuli-responsive materials. symeres.com The exploration of these possibilities could open up new applications for this compound in fields ranging from drug delivery to nanotechnology.

Q & A

Q. What are the established synthetic pathways for Vitamin D3 Hemisuccinate, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of 25-hydroxyvitamin D3 at the C-3 hydroxyl group using succinic anhydride under controlled conditions. Key variables include solvent polarity (e.g., pyridine or dimethylformamide), temperature (typically 25–40°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization, with purity verified via HPLC-UV (λ = 265 nm) . Comparative studies on steroidal hemisuccinates (e.g., prednisolone hemisuccinate) suggest that alkaline pH during esterification reduces degradation, a principle applicable to this compound optimization .

Q. Which analytical methods are most robust for quantifying this compound in biological matrices?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard due to high sensitivity (LOQ ~0.1 ng/mL) and specificity. For example, Higashi et al. (2008) validated an LC-MS/MS method for salivary 25-hydroxyvitamin D3, which can be adapted for the hemisuccinate derivative by modifying ionization parameters (e.g., ESI+ mode) and optimizing collision-induced dissociation transitions . Challenges include distinguishing isobaric metabolites, requiring chromatographic separation using C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) .

Q. How does the hemisuccinate modification alter the physicochemical properties of Vitamin D3 compared to its parent compound?

The hemisuccinate group increases hydrophilicity, reducing logP by ~1.5 units (e.g., Vitamin D3 logP ~8.0 vs. hemisuccinate ~6.5), enhancing solubility in aqueous buffers. This modification also introduces a carboxylic acid moiety (pKa ~4.5), enabling pH-dependent ionization and improved bioavailability in intestinal environments. Structural analogs like hydrocortisone hemisuccinate show similar solubility enhancements (up to 10 mg/mL in saline), critical for parenteral formulations .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the tissue-specific bioavailability of this compound in preclinical models?

Use dual-isotope tracer studies (e.g., ³H-labeled Vitamin D3 vs. ¹⁴C-labeled hemisuccinate) in rodent models, with tissue distribution assessed via scintillation counting. For pharmacokinetic profiling, serial blood sampling coupled with compartmental modeling (e.g., two-compartment model) quantifies absorption half-life (t₁/₂α) and volume of distribution (Vd). Evidence from vitamin E hemisuccinate studies highlights the importance of bile acid co-administration to enhance lymphatic uptake in enterocytes .

Q. How do contradictory findings on this compound’s receptor-binding affinity arise, and how can they be resolved?

Discrepancies in binding affinity (e.g., VDR vs. membrane-associated receptors) may stem from assay conditions. For instance, competitive binding assays using radiolabeled 1,25-(OH)₂D3 require strict control of detergent concentrations (e.g., 0.01% Tween-20) to prevent artificial displacement. Computational docking studies (e.g., AutoDock Vina) can clarify steric effects of the hemisuccinate group on VDR ligand-binding domain interactions . Cross-validation with SPR (surface plasmon resonance) improves reliability .

Q. What mechanisms underlie the differential effects of this compound on cancer cell apoptosis versus normal cells?

In breast cancer models, tocopheryl hemisuccinate induces apoptosis via mitochondrial depolarization and caspase-3 activation, a mechanism potentially shared with this compound. Key experiments include Seahorse metabolic flux analysis to compare OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) in treated vs. untreated cells. RNA-seq can identify dysregulated pathways (e.g., Bcl-2 downregulation) .

Q. How can researchers address methodological flaws in cross-sectional studies assessing this compound status?

Common limitations include convenience sampling and unvalidated dietary recall tools. To improve rigor, employ stratified random sampling and validate questionnaires against serum biomarker data (e.g., LC-MS/MS-measured 25-hydroxyvitamin D3). Clarke et al. (2019) emphasized pre-testing salivary assays for parallelism with serum concentrations to ensure reliability .

Data Interpretation and Validation

Q. What statistical approaches are recommended for reconciling inter-laboratory variability in this compound quantification?

Use nested ANOVA to partition variance between pre-analytical (sample storage), analytical (LC-MS/MS calibration), and post-analytical (data processing) factors. Harmonization protocols, such as the Vitamin D Standardization Program (VDSP), mandate calibration against NIST SRM 972a to align inter-lab results .

Q. How can in silico models predict the metabolic stability of this compound in hepatic systems?

Apply physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus. Input parameters include intrinsic clearance (CLint) from human hepatocyte assays and tissue:plasma partition coefficients. Ramírez-Lozano et al. (2023) demonstrated this approach for steroidal hemisuccinates, identifying CYP3A4 as the primary metabolizing enzyme .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.